2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone
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Overview
Description
2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone is a complex organic compound that features a combination of tetrazole, triazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the morpholine group.
Tetrazole Formation: The tetrazole ring can be synthesized by reacting 2,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Triazole Formation: The triazole ring is typically formed by the cyclization of a hydrazine derivative with a nitrile compound.
Coupling Reaction: The tetrazole and triazole intermediates are then coupled using a thiol-based linker under controlled conditions.
Morpholine Introduction: Finally, the morpholine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-4-yl)ethanone
- 2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(pyrrolidin-4-yl)ethanone
Uniqueness
The presence of the morpholine group in 2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone distinguishes it from similar compounds. This group can enhance the compound’s solubility and bioavailability, making it more effective in certain applications.
Properties
Molecular Formula |
C17H19N9O4S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[5-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C17H19N9O4S/c1-11-3-4-13(12(2)9-11)25-17(19-21-22-25)31-16-18-15(26(28)29)20-24(16)10-14(27)23-5-7-30-8-6-23/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
DPHHCWKENRNMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC(=O)N4CCOCC4)[N+](=O)[O-])C |
Origin of Product |
United States |
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